![molecular formula C54H64N6 B14251924 N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine CAS No. 189263-92-1](/img/structure/B14251924.png)
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core substituted with four diethylamino phenyl groups, making it a significant molecule in organic electronics and photonics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of cyclization reactions.
Substitution with Diethylamino Phenyl Groups: The anthracene core is then subjected to electrophilic aromatic substitution reactions to introduce the diethylamino phenyl groups. This step often requires the use of strong acids or bases as catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
化学反应分析
Types of Reactions
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with appropriate solvents and temperature control.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.
科学研究应用
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
作用机制
The mechanism by which N9,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound’s diethylamino groups enhance its ability to intercalate into DNA, potentially disrupting cellular processes and leading to therapeutic effects. Additionally, its photophysical properties enable it to act as a photosensitizer in photodynamic therapy.
相似化合物的比较
Similar Compounds
- Tetrakis(4-aminophenyl)ethene
- N,N,N,N-Tetrakis(4-methoxyphenyl)benzidine
Uniqueness
N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine stands out due to its unique combination of an anthracene core and diethylamino phenyl groups, which confer distinct photophysical and electronic properties. This makes it particularly valuable in applications such as OLEDs and biological imaging, where high fluorescence and stability are crucial.
属性
CAS 编号 |
189263-92-1 |
|---|---|
分子式 |
C54H64N6 |
分子量 |
797.1 g/mol |
IUPAC 名称 |
9-N,9-N,10-N,10-N-tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine |
InChI |
InChI=1S/C54H64N6/c1-9-55(10-2)41-25-33-45(34-26-41)59(46-35-27-42(28-36-46)56(11-3)12-4)53-49-21-17-19-23-51(49)54(52-24-20-18-22-50(52)53)60(47-37-29-43(30-38-47)57(13-5)14-6)48-39-31-44(32-40-48)58(15-7)16-8/h17-40H,9-16H2,1-8H3 |
InChI 键 |
LJEOZUCDRRWCJA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)N(CC)CC)C7=CC=C(C=C7)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
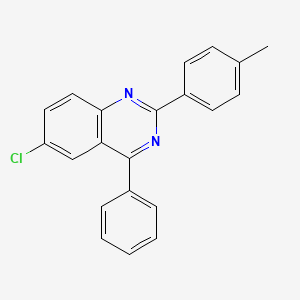

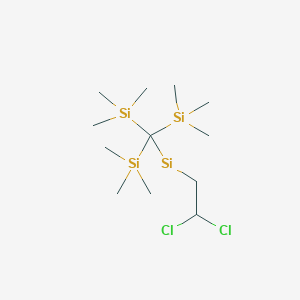
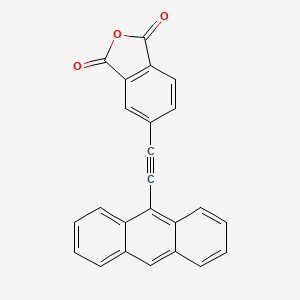
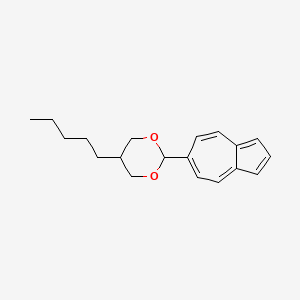
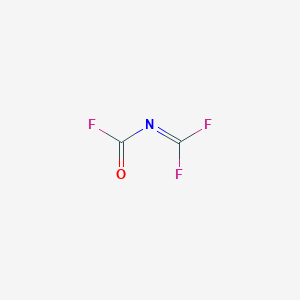
![3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B14251885.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
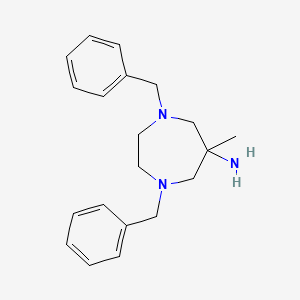
![2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne](/img/structure/B14251893.png)
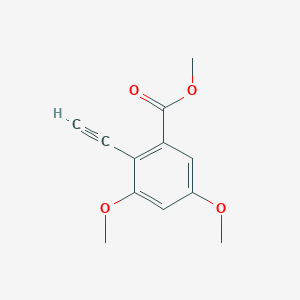
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
